molecular formula C50H84O22 B1680889 Scammonin viii CAS No. 145042-06-4

Scammonin viii

Cat. No.: B1680889
CAS No.: 145042-06-4
M. Wt: 1037.2 g/mol
InChI Key: ATAAFPJNNNHRBG-YCPBAFNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Scammonin VIII involves the extraction of resin glycosides from the roots of Convolvulus scammonia. The roots are incised to obtain the gum resin, which is then subjected to various purification processes to isolate the resin glycosides . The extraction process typically involves the use of organic solvents such as ether to dissolve the resin glycosides, followed by chromatographic techniques to separate and purify the individual compounds .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The roots of Convolvulus scammonia are harvested and processed to obtain the gum resin. The resin is then subjected to solvent extraction and chromatographic purification to isolate this compound . The industrial process ensures a consistent and high-yield production of the compound for research and medicinal purposes.

Chemical Reactions Analysis

Types of Reactions: Scammonin VIII undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions are essential for studying the compound’s structure and biological activity.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Scammonin VIII exerts its effects primarily through its interaction with bile in the small intestine. When combined with bile, this compound forms a strong purgative complex that stimulates the secretion of liver and intestinal glands . This action results in increased intestinal motility and the expulsion of intestinal contents. The molecular targets and pathways involved in this process include the activation of bile acids and the stimulation of gastrointestinal receptors .

Biological Activity

Scammonin VIII, a resin glycoside derived from the roots of Convolvulus scammonia, exhibits a range of biological activities that are of significant interest in both pharmacological and ecological contexts. This article delves into the compound's mechanisms of action, therapeutic potential, and its role in plant defense mechanisms.

Chemical Composition and Structure

This compound is characterized by its unique structure, which includes components such as orizabic acid A and scammonic acid B. These compounds contribute to its biological properties and interactions with various biological systems .

The primary mechanism through which this compound exerts its effects is through interaction with bile in the small intestine. This interaction forms a purgative complex that stimulates the secretion of liver and intestinal glands, leading to increased gastrointestinal motility .

Biological Activities

  • Purgative Properties :
    • This compound is traditionally used as a natural laxative. Its efficacy as a purgative has been attributed to its ability to enhance intestinal secretions and promote bowel movements .
  • Anticancer Activity :
    • Recent studies have indicated potential cytotoxic effects against cancer cells, suggesting that this compound may inhibit tumor growth through various pathways . This property is particularly relevant for developing novel anticancer therapies.
  • Plant Defense Mechanisms :
    • In ecological studies, this compound has been investigated for its role in plant defense against herbivores. The compound may deter herbivory by affecting the feeding behavior of insects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Effects : A study published in Phytochemistry examined the cytotoxicity of resin glycosides, including this compound, against various cancer cell lines. The findings suggested a dose-dependent inhibition of cell proliferation, indicating potential for therapeutic applications .
  • Ecological Impact : Research highlighted in Journal of Chemical Ecology focused on the role of this compound in deterring herbivores. The study demonstrated that plants containing higher concentrations of this compound experienced reduced herbivore damage compared to those with lower levels .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Purgative EffectsEnhances gastrointestinal motility; used as a natural laxative
Anticancer ActivityExhibits cytotoxic effects against cancer cells
Plant DefenseDeters herbivores through chemical interactions

Properties

IUPAC Name

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAAFPJNNNHRBG-YCPBAFNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1037.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145042-06-4
Record name Scammonin viii
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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